molecular formula C17H18BrNO3S B2816892 (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-44-7

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2816892
CAS No.: 2034466-44-7
M. Wt: 396.3
InChI Key: FRITZMYEIJWVMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromo group, a methoxy group, a thiophenyl group, and a piperidinyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate bromo, methoxy, thiophenyl, and piperidinyl precursors .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially affect the compound’s conformation, stability, and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Neuroprotective Activities

A study on aryloxyethylamine derivatives, which share structural similarities with the chemical , revealed their potential neuroprotective effects. These compounds demonstrated significant protection against glutamate-induced cell death in PC12 cells and showed promise as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Kinetics and Mechanistic Studies

Research on the kinetics of piperidino-debromination in related thiophene compounds highlights the application of such chemicals in understanding reaction mechanisms and the Hammett relationship, which can be essential in designing and synthesizing new chemical entities with desired properties (Spinelli, Consiglio, & Corrao, 1972).

G Protein-Coupled Receptor (GPR) Antagonists

The discovery of small molecule antagonists for G protein-coupled receptors (GPRs) showcases the relevance of such chemical compounds in therapeutic agent development. These findings suggest the potential for structurally similar compounds to serve as templates for designing new drugs targeting GPRs (Romero et al., 2012).

Molecular Docking and DFT Calculations

Another study focused on the synthesis, quantification, and molecular docking of a compound with a similar structure, indicating its potential antiviral activity and pharmacokinetic behavior. Such research underscores the value of these compounds in drug discovery and development processes (FathimaShahana & Yardily, 2020).

Future Directions

Given the potential biological activity of compounds with similar structures, this compound could be a subject of future research in medicinal chemistry . Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-21-13-2-3-16(18)15(10-13)17(20)19-7-4-12(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRITZMYEIJWVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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